Isobutyl nitrite

Description

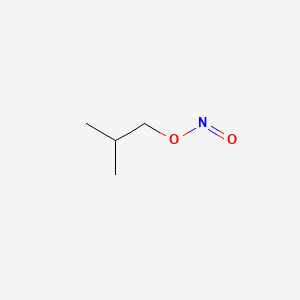

Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-4(2)3-7-5-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNSGVMLAYLYCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CON=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2, Array | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020750 | |

| Record name | Isobutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Isobutyl nitrite is a clear colorless to pale yellow liquid. Boiling point 154.4 °F (68 °C)., Clear colorless to pale yellow liquid; [CAMEO], COLOURLESS LIQUID., Clear colorless to pale yellow liquid. | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

153 °F at 760 mmHg (NTP, 1992), 67 °C, 154.4 °F | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

-10 °F (NTP, 1992), -10 °F, -21 °C | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), SLIGHTLY SOLUBLE AND GRADUALLY DECOMPOSED BY WATER; MISCIBLE WITH ALCOHOL, Solubility in water: very poor | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.87 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.870 AT 22 °C/4 °C, Relative density (water = 1): 0.87, 0.87 at 72 °F | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

greater than 1 (NTP, 1992) (Relative to Air), Relative vapor density (air = 1): 3.56, >1 | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

10 mmHg at 68 °F ; 17.80 mmHg at 86 °F (NTP, 1992), 10.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.3, 10 mmHg | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

COLORLESS LIQUID | |

CAS No. |

542-56-3 | |

| Record name | ISOBUTYL NITRITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20536 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isobutyl nitrite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=542-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl nitrite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrous acid, 2-methylpropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobutyl nitrite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl nitrite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL NITRITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW9WAB6QOM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOBUTYL NITRITE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4368 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ISOBUTYL NITRITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1651 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ISOBUTYL NITRITE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/398 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis and Reaction Pathways of Isobutyl Nitrite

Synthetic Methodologies for Isobutyl Nitrite (B80452)

Alkyl nitrites, including isobutyl nitrite, are typically synthesized through esterification reactions. Alternative approaches also exist for the broader class of alkyl nitrites.

Esterification Reactions for Alkyl Nitrite Synthesis

Esterification is a common and straightforward method for preparing alkyl nitrites from alcohols and nitrous acid nih.govnih.govflybase.org. The general reaction involves an alcohol (ROH) reacting with nitrous acid (HONO) to yield the alkyl nitrite (RONO) and water (H₂O) nih.govnih.gov.

This compound is synthesized by reacting isobutyl alcohol with sodium nitrite in an acidic medium, such as dilute sulfuric acid or concentrated hydrochloric acid wikipedia.orgnih.govfishersci.ca. This reaction is typically performed under chilled conditions, often utilizing an ice bath, to control the reaction and limit decomposition nih.govsigmaaldrich.com.

The process involves the dropwise addition of the acid to a cooled mixture of an aqueous sodium nitrite solution and isobutyl alcohol nih.govnih.govsigmaaldrich.com. During this addition, nitrous acid is intermediately formed in situ nih.govflybase.orgnih.govsigmaaldrich.com. This nitrous acid then reacts with the isobutyl alcohol to form this compound nih.govnih.gov. The resulting this compound, being less dense and slightly soluble in water, typically forms an upper organic layer that can be decanted from the aqueous reaction mixture nih.govnih.govfishersci.ca. A reported yield for this procedure can be as high as 88.2% nih.gov.

Table 1: Typical Reagents and Conditions for this compound Synthesis

| Reagent | Role | Condition |

| Isobutyl Alcohol | Reactant (Alcohol) | Typically 99% purity nih.gov |

| Sodium Nitrite | Nitrite Source | Aqueous solution, 99% purity nih.gov |

| Sulfuric Acid or Hydrochloric Acid | Acidic Medium (Catalyst/Nitrous Acid Generator) | Dilute sulfuric acid or concentrated HCl wikipedia.orgnih.gov |

| Temperature | Reaction Environment | Chilled, often 0-10 °C using an ice bath nih.govsigmaaldrich.com |

Alternative Synthetic Approaches to Alkyl Nitrites

Beyond the direct esterification with nitrous acid, other methods exist for the synthesis of alkyl nitrites. One such approach is trans-nitrosation, where alcohols react with anhydrous tert-butyl nitrite nih.gov. This method offers a convenient alternative under mild, non-aqueous conditions nih.gov. The efficacy of tert-butyl nitrite in converting alcohols to alkyl nitrites is notable, particularly for primary and secondary alcohols nih.gov.

Another novel and highly selective method involves the treatment of alcohols with a system comprising triphenylphosphine (B44618), 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), and tetrabutylammonium (B224687) nitrite in acetonitrile (B52724) fishersci.ca. This method is particularly selective for primary alcohols, even in the presence of secondary and tertiary alcohols, and proceeds under mild and neutral conditions fishersci.ca. Furthermore, alkyl nitrites can be prepared using trichloroisocyanuric acid in combination with triphenylphosphine and silver nitrite wikipedia.org.

Degradation and Decomposition Pathways of this compound

This compound, like other alkyl nitrites, is known to undergo degradation and decomposition, particularly in the presence of water or light.

Hydrolytic Decomposition Mechanisms in Aqueous Solutions

This compound is generally regarded to undergo hydrolytic decomposition wikipedia.orgwikipedia.orgfishersci.fi. This process yields nitrite and isobutyl alcohol wikipedia.orgwikipedia.orgfishersci.fivedantu.comwikipedia.org. The degradation of alkyl nitrites, including this compound, is influenced by factors such as temperature and pH vedantu.comfishersci.cacenmed.com. Higher temperatures and more acidic conditions accelerate the rate of this hydrolytic reaction vedantu.com. The hydrolysis of alkyl nitrites in acidic media is significantly faster than the acid hydrolysis of typical esters, with the released nitrous acid capable of autocatalysis cenmed.com. This reversible reaction involves the hydrolysis of the alkyl nitrite to the parent alcohol and nitrous acid fishersci.cacenmed.com.

Formation of Isobutyl Alcohol and Nitrite

The primary products of this compound's hydrolytic decomposition are isobutyl alcohol and nitrite wikipedia.orgwikipedia.orgfishersci.fivedantu.comwikipedia.org. Research findings indicate that this compound rapidly decomposes into isobutyl alcohol in aqueous and biological matrices, often in less than 10 minutes wikipedia.org. For instance, in human urine and whole-blood matrices spiked with this compound (10 nmol/mL), the formation of isobutyl alcohol was rapid, occurring in less than 10 minutes wikipedia.org.

Studies have shown that when this compound-spiked solutions, such as coffee, are stored, the this compound level decreases rapidly, with isobutyl alcohol being produced in an almost 90% molar yield vedantu.com. Nitrite production reaches a maximum recovery, which then gradually diminishes vedantu.com. In addition to hydrolysis, this compound can undergo spontaneous decomposition under normal room light, leading to the generation of nitric oxide wikipedia.org.

Table 2: Products of this compound Hydrolysis

| Reactant | Primary Products | Conditions Favoring Hydrolysis |

| This compound | Isobutyl Alcohol, Nitrite | Aqueous solutions, acidic pH, higher temperatures wikipedia.orgvedantu.comwikipedia.org |

| This compound | Nitric Oxide | Spontaneous decomposition under light wikipedia.org |

Influence of Temperature and pH on Hydrolysis Kinetics

This compound undergoes decomposition in aqueous solutions, yielding isobutyl alcohol and nitrite. researchgate.net The rate of this hydrolytic reaction is significantly influenced by environmental conditions, accelerating under higher temperatures and more acidic pH levels. researchgate.net Conversely, this compound can also be generated through the esterification of isobutyl alcohol with nitrite when the pH is below 5. researchgate.net

Subsequent Oxidation to Nitrate (B79036) and Potential Cyanide Formation under Acidic Conditions

Following hydrolysis, the nitrite produced from this compound can undergo subsequent oxidation to nitrate. researchgate.net Research has shown that in solutions such as coffee, this compound hydrolysis leads to the formation of isobutyl alcohol and nitric acid, which is then oxidized to nitrate. researchgate.net Under acidic conditions, particularly below pH 6, the addition of nitrite in a coffee solution can also lead to the formation of cyanide through the nonspecific oxidation of organic compounds. researchgate.net In one study, cyanide levels reached approximately 0.26% molar recovery after 14 days when an this compound-spiked coffee solution was stored at 4°C. researchgate.net

The molar recovery of products from this compound decomposition in a coffee solution over time is summarized below:

| Product | Initial Molar Yield (Approx.) | Peak Molar Recovery | Recovery at Day 14 (Approx.) |

| Isobutyl Alcohol | Rapid, almost 90% | N/A | N/A |

| Nitrite | N/A | 40% (Day 1) | Gradually disappeared |

| Nitrate | N/A | 60% (Plateau) | N/A |

| Cyanide | N/A | N/A | 0.26% |

Homolytic Cleavage and Radical Formation

This compound is prone to homolytic cleavage, a process involving the symmetrical breaking of the oxygen-nitrogen (O-N) bond. iarc.frwikipedia.orgnih.goviarc.fr This bond is notably weak, typically ranging from 40 to 50 kcal·mol⁻¹. wikipedia.org This cleavage is a key step in reactions such as the Barton reaction, where it is often photochemically induced. wikipedia.org

The homolytic cleavage of this compound results in the generation of two distinct radical species: nitric oxide (NO) and isobutoxyl radicals. iarc.frnih.goviarc.fr The nitric oxide radical is associated with vasodilating effects, while the isobutoxyl radical may initiate peroxidation reactions. iarc.frnih.goviarc.fr

In addition to homolytic cleavage, nitric oxide can also be produced from this compound through metabolic reduction pathways. iarc.frnih.goviarc.fr This reductive process is hypothesized to also yield the isobutoxyl anion, which is then readily protonated to form isobutyl alcohol. iarc.frnih.goviarc.fr Studies have demonstrated that xanthine (B1682287) oxidase, derived from bovine milk, can catalyze the in vitro reduction of this compound to nitric oxide under anaerobic conditions in the presence of xanthine. iarc.frnih.goviarc.fr This reaction follows Michaelis-Menten kinetics, with a molar ratio of nitric oxide production to urate production of 2:1. iarc.frnih.goviarc.fr Furthermore, bovine vascular subfractions exhibit significant catalytic activity for nitric oxide generation, which is sensitive to heating and irradiation, suggesting an enzymatic conversion mechanism in vascular smooth muscle. iarc.frnih.goviarc.fr

Spontaneous Decomposition in Air and Light

This compound is inherently unstable and undergoes rapid degradation when exposed to air and water. iarc.fr Consistent with this, it has been observed to spontaneously decompose in air under normal room light conditions. iarc.frnih.goviarc.fr For instance, this compound diluted in air at concentrations up to 900 ppm was shown to generate approximately 115 ppm of nitric oxide upon spontaneous decomposition under normal room light. iarc.frnih.goviarc.fr The decomposition products of alkyl nitrites generally include oxides of nitrogen, water, the corresponding alcohol, and polymerization products of the aldehyde. wikipedia.org Due to its sensitivity to light and air, this compound is typically stored in amber-colored vials to minimize light exposure and maintain its efficacy and safety. solubilityofthings.com

Stability in Biological Matrices (Blood and Urine)

This compound undergoes rapid metabolism in biological matrices such as blood and urine. nih.govnih.gov In an in vitro study, the formation of isobutyl alcohol from this compound occurred rapidly, within less than 10 minutes, in human urine and whole-blood matrices spiked with this compound (10 nmol/mL). nih.gov In human studies, this compound was not detected in blood samples after a 2-minute inhalation exposure; however, isobutyl alcohol was present, with concentrations ranging from 0.35–0.75 μg/mL at time zero, declining to 0.06–0.10 μg/mL after 10 minutes. nih.gov This indicates that this compound undergoes hydrolytic decomposition in humans, primarily yielding nitrite and isobutyl alcohol. nih.gov In rats, rapid systemic absorption and elimination of this compound have been observed, with a short half-life of approximately 1 minute, irrespective of the administration route. nih.gov

Thermal Decomposition and Product Characterization (comparative to Isopropyl Nitrate)

This compound can undergo decomposition through various pathways, including both hydrolytic and homolytic cleavage. Hydrolytic cleavage of this compound in aqueous solutions yields nitrite and isobutyl alcohol. fishersci.cafishersci.nowikipedia.orgcenmed.comnih.gov The rate of this hydrolysis is accelerated under higher temperatures and more acidic conditions. wikipedia.orgcenmed.comnih.gov In complex matrices like coffee solutions, hydrolysis of this compound can lead to the production of isobutyl alcohol in high molar yields (approximately 90%), with subsequent formation of nitrite and nitrate (NO₃⁻, PubChem CID: 943). wikipedia.orgcenmed.comnih.gov Under specific acidic conditions, non-specific oxidation of organic compounds can even lead to the formation of cyanide (CN⁻, PubChem CID: 5975) as a minor decomposition product. wikipedia.orgcenmed.comnih.gov

Homolytic cleavage of this compound results in the formation of nitric oxide (NO, PubChem CID: 145068) and isobutoxyl radicals. fishersci.no Studies have shown that this compound, even when diluted in air, can undergo spontaneous decomposition under normal room light, leading to the generation of nitric oxide. fishersci.no

In comparison, isopropyl nitrate (C₃H₇NO₃, PubChem CID: 15575), an alkyl nitrate, exhibits different decomposition characteristics. While both are organic nitrogen compounds, nitrates generally decompose by different mechanisms than nitrites. Isopropyl nitrate is a flammable liquid that, upon combustion, produces toxic oxides of nitrogen. fishersci.se Research indicates that the unimolecular hydrolysis mechanism of isobutyl nitrate (a distinct compound from this compound) and isopropyl nitrate can show similar kinetics, involving acid catalysis and a 1,2-hydride shift rearrangement to a more stable carbocation intermediate. nih.gov However, direct comparative data on the detailed thermal decomposition products and mechanisms of this compound versus isopropyl nitrate are limited in the provided context, beyond their general decomposition into nitrogen oxides. Alkyl nitrites are known to be less stable than alkyl nitrates.

Table 1: Key Decomposition Products of this compound

| Decomposition Pathway | Primary Products | Secondary Products (under specific conditions) |

| Hydrolytic Cleavage | Isobutyl alcohol, Nitrite | Nitrate, Cyanide (acidic conditions with organics) |

| Homolytic Cleavage | Nitric oxide, Isobutoxyl radical | - |

Role as a Reagent in Organic Transformations

Alkyl nitrites, including this compound, are versatile and valuable reagents in organic synthesis. They serve as efficient sources of nitric oxide (NO), and are utilized for various transformations such as diazotization, nitration, and oxidation reactions. nih.govresearchgate.net

This compound is a potent nitrosating agent, capable of facilitating nitrosation reactions across a broad pH range, including acidic, neutral, and basic conditions, particularly in the presence of phosphate (B84403) ions. americanelements.com The kinetics of these reactions are typically first-order with respect to both this compound and the amine substrate. americanelements.com In aqueous acidic solutions, the nitrosation mechanism often involves the initial hydrolysis of the alkyl nitrite to generate nitrous acid, which then acts as the active nitrosating species. nih.govidrblab.net However, under alkaline or neutral conditions (pH > 6), and especially with powerful nucleophiles like thiols (e.g., cysteine, C₃H₇NO₂S, PubChem CID: 5862), direct electrophilic nitrosation by the alkyl nitrite molecule itself at the sulfur site can occur, forming S-nitrosothiols like S-nitrosocysteine (C₃H₆N₂O₃S, PubChem CID: 9793848). nih.gov Nitrosation of primary amines by alkyl nitrites can lead to diazonium cations, while secondary amines yield stable nitrosamines. nih.gov The specific reaction mechanism can be significantly influenced by the solvent used. idrblab.net

Alkyl nitrites play a crucial role in modified Sandmeyer reactions, providing an alternative pathway for the functionalization of aromatic compounds. fishersci.ptnih.gov In this context, an alkyl nitrite reacts with an aromatic amine in a halogenated solvent. This interaction generates a radical aromatic species, which subsequently abstracts a halogen atom from the solvent. fishersci.pt For instance, diiodomethane (B129776) is employed for the synthesis of aryl iodides, while bromoform (B151600) is the solvent of choice for preparing aryl bromides. fishersci.pt This approach offers a convenient method for introducing halogen substituents into aromatic systems.

This compound, as a representative alkyl nitrite, is employed in various arylation and nitration processes in organic chemistry. nih.gov Alkyl nitrites serve as effective nitrating agents by virtue of their ability to act as efficient sources of nitric oxide (NO) or nitrosonium ions (NO⁺). nih.govresearchgate.net These reagents can facilitate the introduction of nitro groups onto organic substrates, contributing to the synthesis of diverse nitro compounds. While the specific details of this compound's direct application in arylation are less explicitly detailed than its role as a nitrosating or nitrating agent, its general classification as a valuable reagent for generating reactive nitrogen species implies its utility in such transformations.

This compound can function as an oxidizing agent in organic synthesis. fishersci.co.ukthegoodscentscompany.comwikipedia.orgfishersci.atnih.govresearchgate.net This oxidative capacity stems from its ability to release reactive nitrogen species. For example, alkyl nitrites, including isopropyl nitrite, are known to induce the oxidation of oxyhemoglobin, converting iron(II) to iron(III) and thus affecting oxygen transport. nih.gov This highlights a general oxidative property of nitrite esters. In synthetic applications, alkyl nitrites like tert-butyl nitrite have been utilized as oxidants in multi-component reactions, such as the synthesis of α-trifluoromethylated ethanone (B97240) oximes from aryl-substituted ethylenes and the Langlois reagent, where the nitrite acts as both an oxidant and an oxime source. nih.gov

This compound is a key reagent for the synthesis of oximes, particularly from compounds containing active methylene (B1212753) or methyl groups. fishersci.nowikipedia.org The reaction typically proceeds in the presence of an acid, such as hydrochloric acid gas or concentrated hydrochloric acid, when targeting active methylene compounds. fishersci.no For reactive methyl groups, a base, such as a sodium alkoxide, is generally required. fishersci.no A notable example includes the reaction of butyl nitrite with ethyl methyl ketone (C₄H₈O, PubChem CID: 6569) in the presence of a small amount of HCl to yield 2,3-butanedione (B143835) monoxime (C₄H₇NO₂, PubChem CID: 6409633). fishersci.no Similarly, acetophenone (B1666503) (C₈H₈O, PubChem CID: 7410) can react with butyl nitrite and sodium ethoxide to form phenylglyoxal-2-oxime (isonitrosoacetophenone). fishersci.no Alkyl nitrites like isoamyl nitrite and tert-butyl nitrite are also used in the synthesis of isoxazoles from aldoximes and alkynes, demonstrating their broader utility in constructing nitrogen-containing heterocycles. fishersci.ptuni.lu

Table 2: this compound in Oxime Formation

| Reactant Type | Example Reactant | Conditions | Product Type |

| Active Methylene | Ethyl methyl ketone | HCl (acidic) | Oxime (e.g., 2,3-butanedione monoxime) |

| Active Methyl | Acetophenone | Sodium alkoxide (basic) | Oxime (e.g., phenylglyoxal-2-oxime) |

Photochemistry and Atmospheric Reactions of Organic Nitrates (comparative to this compound)

Organic nitrates (RONO₂) and organic nitrites (RONO), such as this compound, are distinct classes of compounds with different photochemical behaviors and atmospheric impacts. While both are nitrogen-containing organic species, their photolysis mechanisms and primary products differ, leading to varied roles in the atmosphere. Organic nitrates (RONO₂) are generally formed from the oxidation of volatile organic compounds (VOCs) in the presence of NOx, serving as temporary reservoirs for reactive nitrogen core.ac.ukpublish.csiro.au. Their photolysis typically releases nitrogen dioxide (NO₂) and an alkoxy radical publish.csiro.au. In contrast, alkyl nitrites (RONO) primarily undergo homolytic cleavage of the O-N bond, releasing nitric oxide (NO) and an alkoxy radical wikipedia.orgnih.gov.

Gas-Phase Photolysis Mechanisms

The gas-phase photolysis of this compound, like other alkyl nitrites, is initiated by the absorption of near-ultraviolet (UV) radiation. This absorption leads to the homolytic cleavage of the O-N bond, producing an alkoxy radical and nitric oxide (NO). wikipedia.orgnih.govepa.gov

The primary photolysis reaction can be represented as:

R-O-N=O (this compound) + hν → R-O• (Isobutoxyl Radical) + •NO (Nitric Oxide) wikipedia.orgnih.govepa.gov

For this compound, this yields the isobutoxyl radical and nitric oxide. epa.gov Subsequent reactions of the isobutoxyl radical can lead to the formation of aldehydic species. nih.gov For instance, the isobutoxyl radical can isomerize or decompose, potentially forming products like acetone (B3395972) or formaldehyde (B43269), depending on the specific reaction pathways. acs.org

Further reactions of the initially formed products contribute to secondary radical formation. For example, nitric oxide (NO) can react with peroxy radicals, which are often formed in the atmosphere, to regenerate nitrogen dioxide (NO₂). The alkoxy radicals can also react with oxygen or undergo unimolecular decomposition. nih.govacs.org

The distinct gas-phase photolysis products of alkyl nitrites (NO) versus organic nitrates (NO₂) are summarized in the table below:

| Compound Class | Representative Compound | Primary Photolysis Product (Nitrogen-containing) |

| Alkyl Nitrite | This compound | Nitric Oxide (NO) wikipedia.orgnih.govepa.gov |

| Organic Nitrate | Alkyl Nitrate | Nitrogen Dioxide (NO₂) publish.csiro.au |

Aqueous-Phase Photolysis and HONO Formation

While significant research has focused on the aqueous-phase photolysis of organic nitrates (RONO₂), which are known to directly form nitrous acid (HONO) researchgate.netcopernicus.orgcopernicus.org, studies specifically on the aqueous-phase photolysis of this compound (RONO) are less common.

However, investigations into the condensed-phase photochemistry of primary alkyl nitrites, including this compound, on surfaces like water-ice have been conducted. These studies observed that the photolysis of this compound co-deposited with water showed no change in the identity of the photoproducts compared to neat deposition. nih.gov The observed products included an alkoxy radical, nitric oxide (NO), nitroxyl (B88944) (HNO), and an aldehydic species. nih.gov Additionally, nitrous oxide (N₂O) was observed to form from the self-reaction of nitroxyl (HNO). nih.gov This suggests that while the environment changes, the fundamental homolytic cleavage mechanism for this compound persists, leading to similar radical products as in the gas phase, and distinct from the HONO formation observed for organic nitrates. nih.gov

This distinction is critical:

This compound (RONO): Aqueous/condensed-phase photolysis primarily yields NO, alkoxy radicals, and secondary products like HNO and N₂O. nih.gov

Organic Nitrates (RONO₂): Aqueous-phase photolysis leads primarily to the direct formation of HONO. researchgate.netcopernicus.orgcopernicus.org

Influence on Atmospheric NOx Cycling and Secondary Organic Aerosol Formation

This compound's photochemistry directly impacts atmospheric NOx cycling and can indirectly influence secondary organic aerosol (SOA) formation.

The photolysis of this compound releases nitric oxide (NO) into the atmosphere. epa.gov NO is a key component of the NOx cycle (NO + NO₂), which plays a central role in tropospheric ozone (O₃) formation. The release of NO can lead to the production of NO₂ through reactions with peroxy radicals (RO₂), and subsequent photolysis of NO₂ drives O₃ formation. nih.gov Alkyl nitrites are recognized as atmospheric sources of NO and various aldehydes. nih.gov

The alkoxy radicals generated from this compound photolysis can undergo further reactions, including decomposition or reaction with oxygen, to form carbonyl compounds (aldehydes or ketones). For instance, isobutoxyl radicals can lead to products like formaldehyde or acetone. acs.org These carbonyl compounds are volatile organic compounds (VOCs) that can participate in subsequent atmospheric oxidation processes, contributing to the formation of secondary organic aerosols (SOA). While this compound itself is not typically a direct precursor to SOA, its photolysis products, particularly the reactive alkoxy radicals and resulting carbonyls, can serve as precursors for SOA formation. nih.gov

The formation of nitrous oxide (N₂O) from the cold surface processing of alkyl nitrites, including this compound, also highlights their potential as environmental sources of this greenhouse gas. nih.gov

Advanced Analytical Methodologies for Isobutyl Nitrite and Its Metabolites

Spectroscopic Characterization

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) and Raman spectroscopy, are indispensable for the detailed analysis of isobutyl nitrite (B80452). They offer a powerful means to elucidate molecular structure, identify functional groups, and assess the presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Impurity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both Hydrogen-1 (H-1) and Carbon-13 (C-13) NMR, serves as a primary tool for the assessment of isobutyl nitrite purity and the identification of contaminants. Studies have utilized these techniques to analyze samples purported to be pure this compound, revealing the consistent presence of the compound alongside various unidentified impurities. For instance, isobutanol, a decomposition product of this compound, has been identified as a common impurity in such samples. mdpi.commdpi.comnih.gov The presence of additional, unlabeled compounds in all tested samples, despite claims of purity, highlights the utility of NMR in quality control. mdpi.comresearchgate.net

H-1 NMR spectroscopy provides detailed information about the hydrogen environments within the this compound molecule. The spectrum exhibits characteristic peaks and splitting patterns corresponding to the functional groups present. mdpi.com For this compound (structure: (CH₃)₂CH-CH₂-O-N=O), distinct proton environments are expected:

Methyl protons ((CH₃)₂): These six equivalent protons typically appear as a doublet due to coupling with the adjacent methine proton.

Methine proton (CH): This single proton is coupled to both the methyl protons and the methylene (B1212753) protons, resulting in a complex multiplet, often appearing as a septet or more complex pattern.

Methylene protons (CH₂): These two protons, adjacent to the oxygen atom, are typically observed as a doublet or triplet of doublets, depending on their coupling to the methine proton.

The chemical shifts of these protons are influenced by their electronic environment. Protons adjacent to electronegative atoms like oxygen are deshielded and resonate at higher chemical shift values (downfield). chemistrysteps.com For this compound, the methylene protons (CH₂) directly bonded to the oxygen of the nitrite group are expected to show a significant downfield shift compared to the methyl and methine protons in the alkyl chain. mnstate.edu Discrepancies between pure this compound and impure samples have been notably observed in the 1.4 to 3.3 ppm region of the H-1 NMR spectrum, suggesting the presence of contaminants in the alkyl region. mdpi.com

Table 1: Expected H-1 NMR Characteristics for this compound

| Proton Environment | Number of Protons | Expected Chemical Shift Range (δ, ppm) | Expected Splitting Pattern |

| (CH₃)₂ | 6 | 0.9 - 1.0 | Doublet |

| CH | 1 | 1.5 - 2.5 | Multiplet |

| CH₂-O | 2 | 3.5 - 4.5 | Doublet or Triplet of Doublets |

C-13 NMR spectroscopy complements H-1 NMR by providing information about the carbon skeleton of this compound. slideshare.net Each chemically distinct carbon atom in the molecule produces a unique signal, allowing for the determination of the number of different carbon environments. cognitoedu.org For this compound, three distinct carbon environments are anticipated: the methyl carbons ((CH₃)₂), the methine carbon (CH), and the methylene carbon (CH₂). The chemical shifts in C-13 NMR span a much wider range (0-250 ppm) than H-1 NMR, which aids in distinguishing individual carbon signals. slideshare.net

The position of each carbon signal (chemical shift) is indicative of its electronic environment and connectivity to functional groups. cognitoedu.orglibretexts.org The methylene carbon directly attached to the oxygen of the nitrite group is expected to be significantly deshielded and resonate at a higher chemical shift compared to the methyl and methine carbons. libretexts.org C-13 NMR analysis has been successfully employed to confirm the presence of this compound and to identify impurities, such as isobutanol, by comparing sample spectra to that of a pure control. mdpi.commdpi.comresearchgate.net

Table 2: Expected C-13 NMR Characteristics for this compound

| Carbon Environment | Expected Chemical Shift Range (δ, ppm) |

| (CH₃)₂ | 20 - 30 |

| CH | 25 - 40 |

| CH₂-O | 60 - 80 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for vibrational analysis, providing insights into the functional groups and molecular conformations of this compound. upi.eduvscht.czagr.hr These methods detect specific molecular vibrations (stretching, bending) that are characteristic of particular chemical bonds and functional groups. vscht.czspectroscopyonline.com

The -ONO₂ (nitrite) chromophore is a key functional group in this compound, and its characteristic vibrations are readily observed using IR and Raman spectroscopy. The O-N=O group exhibits strong absorption bands in specific regions of the infrared spectrum. researchgate.net These include:

N=O stretching frequency: Typically observed around 1650 cm⁻¹. researchgate.net

N-O stretching frequency: Appears around 800 cm⁻¹. researchgate.net

O-N=O bending frequency: Found around 600 cm⁻¹. researchgate.net

Similar to other alkyl nitrites, the frequency of the symmetric NO₂ stretch tends to remain relatively constant, while the asymmetric stretch may shift to lower frequencies with increasing alpha-carbon substitution. researchgate.netnih.gov The assignments of these vibrational modes, particularly those involving the photochemically relevant -ONO₂ chromophore, align well with previous infrared studies. researchgate.netnih.govaip.orgarxiv.org

Table 3: Characteristic Vibrational Frequencies of the -ONO₂ Chromophore in this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Spectroscopic Method |

| N=O Stretching | ~1650 | IR, Raman |

| N-O Stretching | ~800 | IR, Raman |

| O-N=O Bending | ~600 | IR, Raman |

IR and Raman spectroscopy are crucial for investigating the conformational analysis of this compound in condensed phases. Alkyl nitrites, including this compound, are known to exist as mixtures of rotational conformers (e.g., cis and trans isomers) in various states of aggregation, including the gas phase, liquid phase, and solid (condensed) phase. researchgate.netnih.gov

For this compound, both cis and trans rotational conformers have been observed in gas phase infrared spectra and condensed phase Raman and infrared spectra. nih.gov Theoretical calculations have indicated that for this compound, the cis-trans geometry is the most stable conformer. This specific conformation is defined as cis with respect to the C-O-N=O dihedral angle and trans with respect to the C-C-O-N dihedral angle. nih.gov The presence and relative abundance of these conformers can be identified and studied by analyzing the changes in characteristic vibrational bands, particularly the intense N=O stretching modes, which may exhibit different frequencies for each conformer. researchgate.netaip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed for the detection of this compound, which exhibits characteristic absorption in the UV region. vedantu.comwikipedia.orgflybase.org The UV spectra of various alkyl nitrites, including this compound, are generally similar. wikipedia.org It is important to note that the mixing of alkyl nitrites with alcohols can lead to chemical reactions, which may influence the observed UV spectrum. wikipedia.org Furthermore, in the analysis of related compounds like inorganic nitrite and nitrate (B79036), their absorption spectra can overlap significantly in the UV region, often necessitating advanced computational methods, such as machine learning, for their simultaneous determination. wikipedia.org

Chromatographic Techniques

Chromatographic techniques are widely recognized as the most reliable methods for the analysis of volatile compounds such as this compound. suprabank.orgnih.gov

Gas Chromatography (GC) serves as a primary and highly reliable method for the analysis of volatile this compound. suprabank.orgnih.gov Historically, gas-liquid chromatographic analysis has been used to determine the purity of commercially available this compound, with reported purities as low as 63%, indicating the presence of impurities, often including isobutyl alcohol, a degradation product. vedantu.comnih.gov GC is also instrumental in detecting these degradation products. nih.gov

Headspace Gas Chromatography (HS-GC) is particularly well-suited for the analysis of volatile substances like this compound. nih.gov This technique is routinely applied for the detection and quantification of alkyl nitrites in various sample matrices, including commercial liquids, human blood, and urine. suprabank.orgnih.gov The effectiveness of HS-GC for volatile analysis is attributed to the equilibrium established between the volatile analytes in the liquid phase and the gaseous headspace, with detection sensitivity influenced by partition coefficients and matrix effects. nih.gov For instance, HS-GC has been utilized in forensic investigations to detect this compound and related compounds in adulterated coffee drinks. nih.gov

When coupled with Gas Chromatography, Flame Ionization Detection (FID) and Electron Capture Detection (ECD) are considered reliable detection methods for this compound. suprabank.orgnih.gov

Flame Ionization Detection (FID): FID is a destructive detector that measures ions formed during the combustion of analytes in an air-hydrogen flame. It is highly sensitive to a wide range of organic compounds, particularly hydrocarbons, and is not significantly affected by common background chemicals like water or carbon dioxide. GC-FID has been used for comparative analysis of alkyl nitrites and their corresponding alcohols in commercially available products.

Electron Capture Detection (ECD): ECD is a selective and non-destructive detector that is exceptionally sensitive for the trace-level detection of compounds containing electronegative functional groups, such as halogens, nitriles, and nitrates. It operates by measuring the decrease in current caused by the capture of electrons by these electronegative analytes.

The limits of detection for GC methods utilizing FID or ECD for this compound typically range from 0.001 to 0.060 µg/mL. suprabank.orgnih.gov

Table 1: Representative Detection Limits for this compound Analysis by GC-FID and GC-ECD

| Assay Procedure | Sample Matrix | Limit of Detection (µg/mL) | Detector | Reference |

| GC-FID with headspace injection | Blood and commercial liquids | 0.05 | FID | Vogt et al. (2015) suprabank.org |

| GC-FID with headspace injection, in addition to cryogenic oven trapping | Human blood | 0.01 | FID | Watanabe-Suzuki et al. (2003) suprabank.org |

| GC-FID with headspace injection, in addition to cryogenic oven trapping | Human urine | 0.005 | FID | Watanabe-Suzuki et al. (2003) suprabank.org |

| GC-ECD | Rat and human blood samples | 0.001 | ECD | Kielbasa et al. (1999) suprabank.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for both the identification and quantification of this compound and its related compounds. nih.gov This technique combines the separation capabilities of GC with the qualitative and quantitative analytical power of mass spectrometry. Headspace GC-MS (HS-GC/MS) is recognized as a fast and efficient method for identifying alkyl nitrites and their degradation products.

Research findings using HS-GC/MS have shown the presence of alkyl nitrites, their precursor alcohols (such as isobutyl alcohol), and various other degradation products in seized samples. For example, GC-EI/MS (Electron Ionization Mass Spectrometry) has been employed for the analysis of this compound in adulterated coffee drinks. suprabank.org Furthermore, predicted GC-MS spectra for this compound are available, aiding in its identification. For the analysis of inorganic nitrite, a metabolite of this compound, GC-MS methods have been developed that allow for quantification in biological fluids, such as urine, saliva, and hemolysates, without prior derivatization. This is achieved by selected ion monitoring of specific mass-to-charge (m/z) ratios, such as m/z 46 for nitrite and m/z 47 for an internal standard like ¹⁵N-labeled nitrite.

While Gas Chromatography is generally preferred for the analysis of volatile this compound, Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), has also been mentioned as an analytical method. wikipedia.org LC techniques are more commonly applied for the analysis of less volatile compounds or metabolites. For instance, anion exchange high-pressure liquid chromatography has been utilized to investigate the transformation of alkyl nitrites in biological matrices, enabling the detection of degradation products such as alcohols, nitrite, and nitrate. nih.gov

Liquid Chromatography (LC)

LC-Mass Spectrometry (LC-MS)

While this compound itself, being volatile, is often analyzed by gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are particularly valuable for the detection and quantification of its less volatile metabolites, such as nitrite and nitrate, in complex biological matrices nih.govnih.govnih.govenergy.gov. LC-MS/MS offers high sensitivity, specificity, and quantitative accuracy for biological specimens, although matrix effects from components like sugars and proteins can influence accurate quantification energy.gov.

For instance, an LC-MS/MS method has been developed for nitrite detection in human plasma. This method involves protein removal via ultrafiltration and subsequent conversion of nitrite to S-nitrosoglutathione for detection. This approach demonstrated a low limit of detection (LOD) of 1 fmol and a limit of quantification (LOQ) of 5 nM for nitrite within a human plasma range of 0 nM to 2000 nM. The method also exhibited high accuracy, with recovery rates between 91.7% and 107.6%, significantly enhanced by the use of an internal standard isotope marker which improved the relative matrix effect by nearly 21% energy.gov. Furthermore, online solid-phase extraction (SPE) combined with LC-MS/MS has been utilized for examining nitrite and nitrate content in urinary and fecal excretions after derivatization with 2,3-diaminonaphthalene (B165487) (DAN), achieving LOQs of 1 nM for 15NO2- and 10 nM for 15NO3-, with matrix effects ranging from -2.3% to 9.5% for urine and 0% to 8.0% for feces energy.gov.

Ion Chromatography for Nitrite and Nitrate Detection

Ion chromatography (IC) is a robust and widely applied technique for the qualitative and quantitative determination of nitrite and nitrate, which are key decomposition products of this compound nih.govnih.govepa.govfishersci.nowikipedia.orgnih.govnih.gov. This method is particularly advantageous due to its precision, accuracy, and the capability for simultaneous detection of both anions energy.govwikipedia.org.

IC systems typically employ ion-exchanging resins as stationary phases and conductivity detection, which provides a broad linear dynamic signal range of five orders of magnitude, surpassing many spectroscopic techniques wikipedia.org. For instance, a Dionex IonPac AS 19 anion analytical column with a 16 mM NaOH solution as eluent has been used for nitrate content measurement in culture media epa.gov. The development of elution automatic generators has further enhanced IC methods by allowing online generation of the required elution concentration from deionized water, thereby minimizing manual configuration errors, improving reproducibility, and reducing environmental impact energy.gov.

Methods for nitrite and nitrate detection in water samples using IC have reported detection limits ranging from 0.01 to 1 mg/L (ppm) nih.gov. For instance, an IC method for nitrite in pharmaceutical manufacturing water achieved a linear range of 0.10 μg/L (LOQ) to 0.60 μg/L, with a linear and accurate response nih.gov.

Capillary Electrophoresis

Capillary electrophoresis (CE) is another analytical technique employed for the detection of this compound and its related compounds, including its decomposition products like isobutyl alcohol, nitrite, and nitrate nih.govnih.govepa.govflybase.org. CE offers a distinct advantage in separating and analyzing small ions and molecules due to its high separation efficiency and low sample volume requirements uni.lu.

In one study, CE was utilized to examine the detectability of this compound and related compounds in an adulterated coffee drink. The method employed a fused-silica capillary column (75 μm i.d. × 60 cm) with a 5 mM sodium chromate (B82759) (pH 8.0) buffer containing 0.5 mM CIA-Pak anion-BT. Detection was performed by indirect ultraviolet absorption at 254 nm, with the column temperature maintained at 25 °C and a voltage of 20 kV with a negative power supply uni.lu. The quantification limit for cyanide, a related compound investigated in the same study, was approximately 0.05 nmol uni.lu. For nitrite, a developed CE methodology demonstrated a satisfactory linear behavior in the concentration range of 20 to 80 µmol/L with a correlation coefficient (R²) of 0.999, and an LOD of 1.3 µmol/L nih.gov.

Method Validation and Quantification Limits

Method validation is a critical step in analytical chemistry, ensuring that a method is suitable for its intended purpose. Key parameters evaluated include limits of detection (LOD), limits of quantification (LOQ), linearity, precision, and accuracy.

Limits of Detection (LOD) and Quantification (LOQ) in Various Matrices

The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. These limits vary significantly depending on the analytical technique and the matrix being analyzed.

For this compound and its decomposition products, reported LODs and LOQs in different matrices are summarized below:

| Analyte | Matrix | Method | LOD | LOQ | Reference |

| This compound | Aqueous solution | Headspace GC/MS | 0.01 µg/mL | 0.05 µg/mL | nih.gov |

| This compound | Blood | Headspace GC/MS | 0.05 µg/mL | 0.1 µg/mL | nih.gov |

| This compound | Various (general) | GC-FID/ECD | 0.001–0.060 µg/mL | Not specified | |

| Isobutyl alcohol | Whole blood | Headspace Capillary GC with Cryogenic Oven Trapping | 10 ng/mL | Not specified | |

| Isobutyl alcohol | Urine | Headspace Capillary GC with Cryogenic Oven Trapping | 5 ng/mL | Not specified | |

| Nitrite | Human plasma | LC-MS/MS | 1 fmol | 5 nM | energy.gov |

| Nitrite | Water | Spectrophotometric (ISO 6777/1) | 0.005–0.01 mg/L | Not specified | nih.gov |

| Nitrite | Water (process/purified) | IC | Not specified | 0.10 µg/L | nih.gov |

| Nitrite | Water | CE | 1.3 µmol/L | Not specified | nih.gov |

| Nitrite | Excipients/Chemicals | HS-GC-MS | Not specified | 0.05 mg/kg (0.05 ppm) |

Linearity, Precision, and Accuracy

Method validation also encompasses linearity, precision, and accuracy to ensure the reliability of quantitative measurements.

Linearity: This refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For isobutyl alcohol and other alkyl alcohols, calibration curves in human whole blood and urine have shown good linearity. For nitrite, an HS-GC-MS method demonstrated linearity with correlation coefficients (r) between 0.999 and 1.000 for concentrations ranging from 0.05 to 2.5 ppm. Another IC method for nitrite showed linearity in the range of 0.10 µg/L (LOQ) to 0.60 µg/L nih.gov. A CE method for nitrite showed satisfactory linear behavior with R² = 0.999 in the range of 20 to 80 µmol/L nih.gov.

Precision: This describes the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. For GC-MS analysis of this compound, intra- and inter-day precision were within 15% for most concentrations and within 20% for the lower limit of quantification (LLOQ) nih.gov. For alkyl alcohols in whole blood and urine, precision has been tested to confirm method reliability. For nitrite, an HS-GC-MS method showed good precision with low relative standard deviation (RSD) values at a pH around 3. An IC method for nitrite demonstrated system precision with a %RSD for six replicate injections of 0.10 µg/L nitrite solution nih.gov.

Accuracy: This refers to the closeness of agreement between the test result and the accepted reference value. For this compound, accuracy was within 15-20% for GC-MS analysis nih.gov. For nitrite, an LC-MS/MS method reported recovery rates of 91.7–107.6% energy.gov. An IC method for nitrite demonstrated an average recovery of 100% ± 40% at spiked concentrations of 50%, 100%, and 200% of the target concentration nih.gov. A CE method for nitrite showed satisfactory recovery values (83.5–103.8%) nih.gov.

Strategies for Enhancing Analytical Sensitivity (e.g., stabilization with imidazole)

Enhancing analytical sensitivity is crucial for detecting trace levels of this compound and its metabolites, especially in biological or environmental samples where concentrations may be low.

One notable strategy for improving the sensitivity and stability of alkyl nitrites, specifically demonstrated for tert-butyl nitrite, involves the addition of imidazole (B134444) to the sample diluent before static headspace gas chromatographic analysis. This approach stabilizes the analyte in solution, facilitating its trace-level quantification. Although this specific application was for tert-butyl nitrite, the principle of stabilization with imidazole could be a relevant consideration for enhancing the analytical sensitivity of this compound due to their chemical similarities as alkyl nitrites.

Another effective strategy for enhancing sensitivity, particularly in gas chromatography, is the use of cryogenic oven trapping. This technique allows for the focusing of analytes, yielding much sharper peaks and thus improving detection limits. This has been successfully applied for the sensitive determination of alkyl alcohols, such as isobutyl alcohol, as decomposition products of alkyl nitrites in human whole blood and urine samples.

Computational Chemistry and Molecular Modeling Studies of Isobutyl Nitrite

Quantum Chemistry Calculations

Quantum chemistry calculations offer a microscopic view of isobutyl nitrite (B80452), enabling the determination of its electronic structure, geometry, and vibrational properties with a high degree of accuracy.